2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-26-15-12-10-14(11-13-15)20-21(27-19-9-5-4-8-18(19)23-20)22-24-16-6-2-3-7-17(16)25-22/h2-13,21H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUOUFYIAYDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This method allows for the formation of C-N bonds, resulting in the desired benzimidazole and benzothiazine rings. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the aromatic ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
- Key Differences: The target compound’s benzo[b][1,4]thiazine core distinguishes it from phthalazine () or quinoline-based analogs (). The sulfur atom in thiazine may enhance π-stacking or metal coordination compared to oxygen in benzodioxine derivatives (). The 4-methoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in 9j) in quinoline derivatives .
Table 3: Bioactivity Profiles
- Toxicity data () highlight the importance of substituents; methoxy groups (as in the target compound) are often associated with reduced toxicity .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Structural Overview
This compound features a benzimidazole ring fused with a benzothiazine structure, and a methoxyphenyl group. The unique arrangement of these functional groups contributes to its biological properties. The molecular formula is , and its IUPAC name is as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzothiazine |
| Molecular Formula | C22H17N3OS |
| CAS Number | 721906-89-4 |
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Preliminary studies suggest that the benzimidazole moiety can interact with DNA and proteins, potentially inhibiting their functions. The methoxyphenyl group may enhance cell membrane permeability, thereby increasing the compound's efficacy .
Potential Targets
- DNA Replication : Inhibition of DNA synthesis could lead to reduced proliferation of cancer cells.
- Protein Synthesis : Interference with translation processes may affect cellular functions.
Anticancer Activity
Research has indicated that derivatives of benzimidazole and thiazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that similar thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
Case Studies and Comparative Analysis
A comparative analysis of this compound with other benzimidazole derivatives reveals differences in biological activity based on structural variations:
| Compound Name | Structural Features | Anticancer Activity (IC50) |
|---|---|---|
| 2-(1H-benzimidazol-2-yl)-3-phenyl-2H-benzothiazine | Lacks methoxy group | Higher IC50 |
| 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) | Hydroxy instead of methoxy | Moderate activity |
| 2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl) | Chlorine enhances reactivity | Enhanced potency |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) can facilitate cyclization of imidazo-thiazole precursors. Microwave-assisted methods may enhance reaction efficiency by reducing time and improving regioselectivity . Key intermediates like benzimidazole-thiazine hybrids are synthesized via nucleophilic substitution or cyclocondensation, with yields optimized by controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and confirms regiochemistry of the benzothiazine ring .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributing factors .
- Computational modeling : Apply molecular docking to predict binding affinities to targets like kinases or DNA topoisomerases, cross-referenced with experimental IC₅₀ values .
Q. What experimental designs are optimal for studying the environmental fate of this compound, given its structural complexity?
- Methodological Answer :
- Partitioning studies : Measure logP (octanol-water) to assess hydrophobicity and bioaccumulation potential .
- Degradation kinetics : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways under varying pH/temperature .
- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines, correlating results with structural analogs .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT calculations : Map electrostatic potential surfaces to predict reactive sites (e.g., electron-deficient benzothiazine ring) .
- Kinetic isotope effects (KIE) : Probe rate-determining steps in substitution reactions (e.g., H/D exchange at the imidazole N-H position) .
- Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in oxidation reactions .
Q. What strategies are effective for improving the compound’s bioavailability without compromising its pharmacological activity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Co-crystallization : Optimize crystal forms with co-formers (e.g., succinic acid) to improve dissolution rates .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to bypass metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
